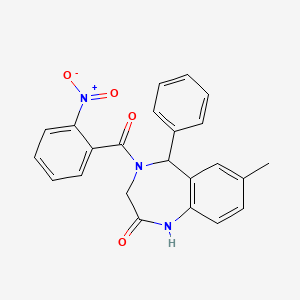

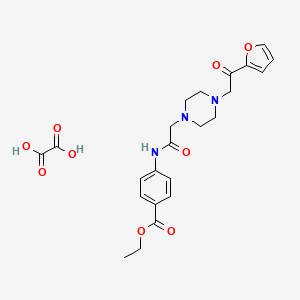

![molecular formula C15H15NO3 B2766521 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid CAS No. 1370592-87-2](/img/structure/B2766521.png)

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid” is a compound that is related to aminomethylbenzoic acid . Aminomethylbenzoic acid, more precisely, 4-aminomethylbenzoic acid or p-aminomethylbenzoic acid (PAMBA), is an antifibrinolytic . It is also related to 4-(Aminomethyl)benzoic acid, which is a bioactive peptide with potent GPR54 (a G protein-coupled receptor) agonistic activity .

Scientific Research Applications

Polyaniline Doping

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid and its derivatives like 2-hydroxybenzoic acid have been used as dopants for polyaniline. This doping process enhances the electrical conductivity of polyaniline, making it a useful material in advanced technologies (Amarnath & Palaniappan, 2005).

Enzyme Inhibition

The compound and its related structures, such as 2-Benzyl-5-cyano-4-oxopentanoic acid, have been studied for their potential as mechanism-based inactivators of enzymes like zinc protease carboxypeptidase A (Mobashery et al., 1990).

Synthesis of Derivatives

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid has been utilized in synthesizing various derivatives, which are crucial for developing radio-pharmaceutical compounds (Taylor et al., 1996).

Natural Product Derivation

The compound has been identified in the derivation of natural products like amino acid derivatives from plants such as Gastrodia elata. These natural compounds have potential applications in medicinal chemistry (Guo et al., 2015).

Hydroxyl Function Protection

Derivatives of 4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid, like 4-nitrobenzyl, have been used for protecting hydroxyl functions in synthetic chemistry, which is vital for various chemical synthesis processes (Kukase et al., 1990).

Sensitivity and Reactivity

The compound has been part of studies in synthesizing high sensitivity Trinder reagents like 2,4,6-Tribromo-3-hydroxybenzoic acid. These reagents have applications in enzymatic methods for substance detection and quantification (Yu-chuan, 2012).

Biomagnification in Marine Environments

The 4-Hydroxy derivative of benzoic acid has been studied for its biomagnification in marine food webs, providing insights into the environmental impact and behavior of chemical compounds in aquatic systems (Xue et al., 2017).

Synthesis and Characterization

Studies have also been conducted on the synthesis, characterization, and application of polymers derived from compounds like 4-[(2-hydroxybenzylidene)amino]benzoic acid, emphasizing the material's potential in semiconductor technology (Kaya & Bilici, 2006).

properties

IUPAC Name |

4-[[(2-hydroxyphenyl)methylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14-4-2-1-3-13(14)10-16-9-11-5-7-12(8-6-11)15(18)19/h1-8,16-17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYYYHFRRKKWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

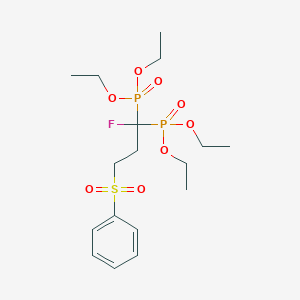

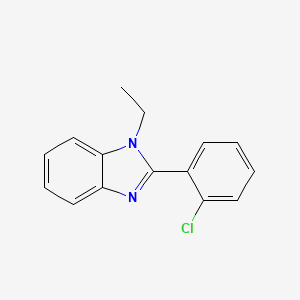

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2766439.png)

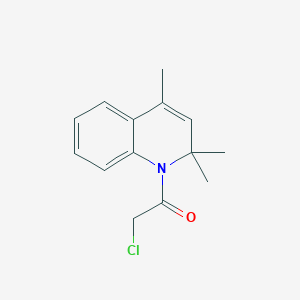

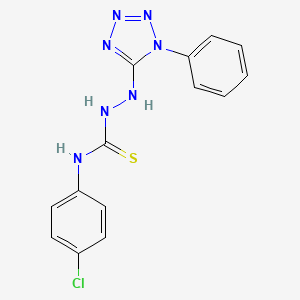

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2766449.png)

![6-Acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2766450.png)

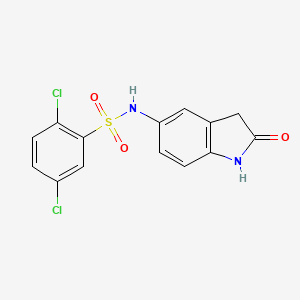

![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)

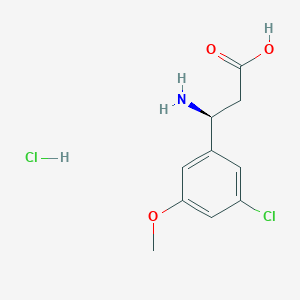

![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)